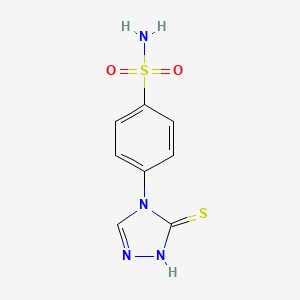![molecular formula C19H25N3O2S2 B4698658 2-[(4-isobutylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4698658.png)
2-[(4-isobutylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide
Übersicht
Beschreibung
2-[(4-isobutylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide, also known as PMSF (phenylmethylsulfonyl fluoride), is a commonly used serine protease inhibitor in biochemical research. It is a white crystalline powder with a molecular weight of 314.4 g/mol and the chemical formula C11H16N2O2S.
Wirkmechanismus
2-[(4-isobutylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide works as a serine protease inhibitor by irreversibly binding to the active site of the protease enzyme. The inhibitor forms a covalent bond with the serine residue in the active site, blocking the protease from cleaving its substrate. This mechanism of action makes 2-[(4-isobutylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide a potent inhibitor of serine proteases.
Biochemical and Physiological Effects:
2-[(4-isobutylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a serine protease inhibitor, 2-[(4-isobutylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to inhibit other enzymes such as acetylcholinesterase and carboxypeptidase A. The inhibitor has also been shown to induce apoptosis in cancer cells and inhibit the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(4-isobutylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide as a serine protease inhibitor is its potency. 2-[(4-isobutylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide is a highly effective inhibitor of serine proteases and can be used at low concentrations to achieve complete inhibition. Additionally, 2-[(4-isobutylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide is stable and easy to use, making it a popular choice for many biochemical experiments.
One limitation of using 2-[(4-isobutylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide is its irreversibility. Once 2-[(4-isobutylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide binds to the active site of the protease, it cannot be removed. This makes it difficult to study the kinetics of protease inhibition using 2-[(4-isobutylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide. Additionally, 2-[(4-isobutylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide can react with other nucleophiles in the protein sample, leading to non-specific inhibition of other enzymes.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-isobutylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide. One area of interest is the development of more specific serine protease inhibitors that can target individual proteases with high selectivity. Another area of interest is the use of 2-[(4-isobutylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-[(4-isobutylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-[(4-isobutylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide is widely used in biochemical research as a serine protease inhibitor. It is commonly used to inhibit proteases such as trypsin, chymotrypsin, and thrombin. 2-[(4-isobutylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide is also used to inhibit proteases during protein purification and analysis. The inhibitor is added to the protein sample to prevent proteolysis and maintain the integrity of the protein.
Eigenschaften
IUPAC Name |
1-[[4-(2-methylpropyl)phenyl]sulfonylamino]-3-(1-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S2/c1-14(2)13-16-9-11-18(12-10-16)26(23,24)22-21-19(25)20-15(3)17-7-5-4-6-8-17/h4-12,14-15,22H,13H2,1-3H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBNTVPPALEAFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NNC(=S)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-[dibenzo[b,d]furan-2,8-diylbis(sulfonylimino-4,1-phenylene)]diacetamide](/img/structure/B4698578.png)

![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4698607.png)

![2-{2-[(2-phenylpropyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4698623.png)
![ethyl 2-[(2-bromobenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4698630.png)
![5-bromo-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4698635.png)
![4-tert-butyl-N-{5-[4-(methylthio)phenyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4698644.png)
![N-(3-chlorophenyl)-N'-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea](/img/structure/B4698648.png)
![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B4698656.png)
![2-{[6-amino-1-(2-methoxyphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4698665.png)
![6-(2-phenylethyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4698682.png)
![4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4698691.png)
![2-[(4-sec-butylphenyl)sulfonyl]-N-(2,5-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4698698.png)